

An In-depth Technical Guide to the Signaling Chain Homooligomerization (SCHOOL) Model

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Compound of Interest

Compound Name: Mouse TREM-1 SCHOOL peptide

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Core Principles of the SCHOOL Model

The Signaling Chain Homooligomerization (SCHOOL) model is a conceptual framework that explains the mechanism of transmembrane signal transduction for a class of receptors known as Multichain Immune Recognition Receptors (MIRRs). These receptors are crucial components of the immune system and are involved in a wide array of cellular responses. The central tenet of the SCHOOL model is that the activation of MIRRs is driven by the ligand-induced homooligomerization of their signaling subunits.[1][2]

MIRRs are typically composed of separate ligand-binding and signal-transducing subunits. The SCHOOL model posits that in a resting state, there are stabilizing intra-receptor interactions between the transmembrane domains of these subunits. Upon ligand binding to the extracellular domain of the receptor, a conformational change is induced that disrupts these stabilizing interactions. This disruption exposes interaction sites on the signaling subunits, leading to inter-receptor homooligomerization – the formation of clusters of identical signaling chains. This oligomerization is the critical event that initiates the downstream signaling cascade within the cell.[1][2]

A key aspect of the SCHOOL model is that it is based on specific and druggable protein-protein interactions.[1] This provides a basis for the rational design of therapeutics that can modulate these signaling pathways.

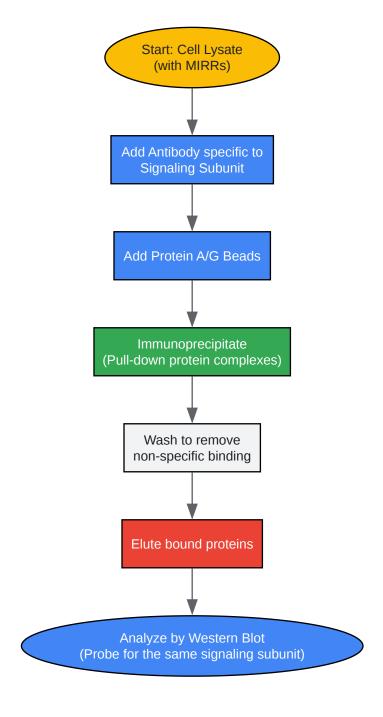


Signaling Pathway and Logical Relationships

The SCHOOL model can be visualized as a series of sequential events that translate an extracellular signal into an intracellular response.







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References

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